
AM-0902
Übersicht
Beschreibung
It exhibits IC50 values of 71 nM for recombinant rat TRPA1 (rTRPA1) and 131 nM for human TRPA1 (hTRPA1) . Pharmacokinetic studies highlight its favorable solubility (226 µM in PBS pH 7.4) and permeability (MDCK cell Papp = 44.5 µcm/s), with minimal interaction as a P-glycoprotein (P-gp) substrate (efflux ratio = 1.3) . Preclinical studies underscore its efficacy in reducing mechanical and cold allodynia in murine pain models, positioning it as a candidate for neuropathic pain and chemotherapy-induced peripheral neuropathy (CIPN) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AM-0902 involves multiple steps, starting with the preparation of the core structure, which includes a purine ring and an oxadiazole moiety. The key steps in the synthesis include:
- Formation of the purine ring through a series of cyclization reactions.
- Introduction of the oxadiazole moiety via a condensation reaction.
- Final coupling of the two moieties under specific reaction conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-purity starting materials.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of efficient purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
AM-0902 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Oxadiazol-Einheit
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die verwendet werden können, um die Struktur-Wirkungs-Beziehung zu untersuchen und die Eigenschaften der Verbindung zu optimieren .
Wissenschaftliche Forschungsanwendungen
AM-0902 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeug zur Untersuchung des TRPA1-Rezeptors und seiner Rolle in verschiedenen chemischen Prozessen.
Biologie: Hilft beim Verständnis der biologischen Pfade, an denen TRPA1 beteiligt ist, und seiner Rolle bei Schmerz und Entzündungen.
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Schmerz und Entzündungen.
Industrie: Verwendung bei der Entwicklung neuer Schmerzmittel und Entzündungshemmer
Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an den TRPA1-Rezeptor bindet und seine Aktivierung blockiert. Diese Hemmung verhindert den Einstrom von Kalziumionen, was ein wichtiger Schritt im Signalweg ist, der zu Schmerz und Entzündungen führt. Die hohe Selektivität der Verbindung gewährleistet minimale Off-Target-Effekte, was sie zu einem wertvollen Werkzeug für die Untersuchung von TRPA1-vermittelten Prozessen macht .
Wirkmechanismus
AM-0902 exerts its effects by selectively binding to the TRPA1 receptor, blocking its activation. This inhibition prevents the influx of calcium ions, which is a key step in the signaling pathway that leads to pain and inflammation. The compound’s high selectivity ensures minimal off-target effects, making it a valuable tool for studying TRPA1-mediated processes .
Vergleich Mit ähnlichen Verbindungen
TRPA1 Antagonists
AM-0902 vs. A-967079
- This compound’s IC50 for hTRPA1 (131 nM) suggests superior potency to many early-stage antagonists, though structural analogs like quinazolinone-based compounds (e.g., compound 23 in Schenkel et al.) show sub-100 nM IC50 values .
- Selectivity: Both this compound and A-967079 exhibit TRPA1 selectivity, but this compound’s lack of activity against TRPV1/3/4 and TRPM8 at 10 µM distinguishes it from non-selective TRP modulators like AP18 .
This compound vs. HC-030031
TRPV1 Antagonists
This compound vs. AMG9810
- Target Specificity : AMG9810 is a TRPV1 antagonist (IC50 = 24.5 nM for TRPV1) with broad-spectrum inhibition of capsaicin, heat, and proton activation . In contrast, this compound’s TRPA1 selectivity avoids TRPV1-mediated side effects (e.g., hyperthermia).
- Therapeutic Applications : While AMG9810 suppresses histamine-induced itch, this compound is prioritized for oxidative stress-driven pathologies, such as CIPN and trigeminal neuralgia .
TRPV4 Antagonists
This compound vs. GSK2193874
- Channel Specificity : GSK2193874 targets TRPV4 (IC50 = 2 nM for rTRPV4), addressing pulmonary edema and mechanical hyperalgesia. This compound’s TRPA1 focus aligns with neuroinflammatory pain, demonstrating divergent therapeutic niches .
Key Data Table: Comparative Profiles of TRP Channel Modulators
Compound | Target | IC50 (nM) | Selectivity | Solubility (PBS pH 7.4) | Key Applications | Clinical Stage |
---|---|---|---|---|---|---|
This compound | TRPA1 | 71 (r), 131 (h) | No activity at TRPV1/3/4, TRPM8 | 226 µM | Neuropathic pain, CIPN | Preclinical |
A-967079 | TRPA1 | ~100–500 (h)* | Moderate selectivity | Limited data | Inflammatory pain | Preclinical |
HC-030031 | TRPA1 | ~6,000 (h) | Non-selective at high doses | Low | Acute pain models | Discontinued |
AMG9810 | TRPV1 | 24.5 (h) | Broad TRPV1 inhibition | 10 mM (DMSO) | Chronic itch, thermal hyperalgesia | Preclinical/Phase I |
GSK2193874 | TRPV4 | 2 (r), 40 (h) | TRPV4-specific | >100 µM | Pulmonary hypertension | Phase II |
Sources:
Research Findings and Therapeutic Implications
- Cancer Therapy: this compound enhances chemosensitivity in xenograft models by countering TRPA1-mediated resistance to ROS-producing chemotherapies (e.g., oxaliplatin) .
- Pain Models: In NRF2 knockout mice, this compound reduced mechanical and cold allodynia, mirroring TRPA1 genetic ablation effects .
- Structural Insights : Modifications to the 1,2,4-oxadiazole scaffold (e.g., biphenyl analogs) in this compound derivatives impact TRPA1/TRPV1 dual inhibition, though this compound remains the most potent TRPA1-selective candidate .
Biologische Aktivität
AM-0902, also known as AMG0902, is a selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel, which plays a significant role in pain perception and inflammatory responses. This article delves into its biological activity, pharmacokinetics, and therapeutic potential based on various studies.
Overview of TRPA1 and this compound
TRPA1 is a non-selective cation channel that is activated by various noxious stimuli, including environmental irritants and inflammatory mediators. Its activation is implicated in pain pathways, making it a target for analgesic drug development. This compound has been characterized as a potent TRPA1 antagonist with favorable pharmacokinetic properties, allowing for oral bioavailability and significant brain penetration.
Pharmacological Properties
In Vitro Activity : this compound has been shown to effectively inhibit TRPA1 activation in vitro. In studies using CHO cells expressing human TRPA1, this compound demonstrated nearly complete inhibition of activation induced by allyl isothiocyanate (AITC), with an IC50 of approximately 300 nM against rat TRPA1 .
In Vivo Efficacy : In animal models, particularly male Sprague-Dawley rats, this compound exhibited a dose-dependent reduction in AITC-induced flinching behavior, indicating its potential as an analgesic agent . However, its efficacy in models of inflammatory and neuropathic pain has shown limited success. While it reduced mechanically evoked C-fiber action potential firing in nerve preparations from CFA-injected mice, it did not significantly alleviate hypersensitivity in established pain models .
Table 1: Inhibition of TRPA1 and TRPV1 Activation by this compound
Compound | % Inhibition (hTRPA1) | % Inhibition (mTRPA1) | % Inhibition (hTRPV1) | % Inhibition (rTRPV1) |
---|---|---|---|---|
This compound | 100% | 125% | 0% | 0% |
BCTC | 100% | 100% | 100% | 100% |
Other Compounds | Varied (see original study for details) | - | - | - |
This table summarizes the antagonistic effects of this compound compared to other reference compounds at a concentration of 10 μM. The notable inhibition of hTRPA1 indicates its potency as a selective antagonist .
Case Studies
Several studies have explored the efficacy of this compound in various pain models:
- CFA-Induced Mechanical Hyperalgesia : In this study, rats treated with CFA were administered this compound. The compound showed modest effects on mechanical hyperalgesia but failed to provide significant relief in neuropathic pain models .
- Behavioral Assessment of Nociception : A series of experiments using von Frey filaments to assess tactile allodynia demonstrated that while this compound could reduce flinching responses in some contexts, its overall efficacy was limited when compared to other analgesics .
Q & A
Q. What is the molecular target and selectivity profile of AM-0902 in preclinical studies?
Basic Research Question
this compound is a potent, selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) ion channel. It exhibits IC50 values of 71 nM for rat TRPA1 (rTRPA1) and 131 nM for human TRPA1 (hTRPA1), demonstrating species-specific variability in potency . Its selectivity over other TRP channels (e.g., TRPV1, TRPM8) has been validated in competitive binding assays and functional calcium flux experiments, making it a preferred tool compound for TRPA1-focused studies .
Methodological Consideration :
- Use heterologous expression systems (e.g., HEK293 cells transfected with TRPA1) to confirm target engagement.
- Validate selectivity via parallel screening against other TRP channels using agonist-induced calcium influx assays .
Q. How should researchers design experiments to evaluate TRPA1 inhibition by this compound in vivo versus in vitro models?
Basic Research Question
In vitro:
- Employ calcium imaging or fluorometric assays in TRPA1-expressing cell lines (e.g., HEK293) pre-treated with this compound. For example, preincubation with 1 μM this compound blocks TRPA1 activation by agonists like allyl isothiocyanate (AITC) .
- Use patch-clamp electrophysiology to directly measure ion channel activity inhibition.
In vivo:
- Utilize patient-derived xenograft (PDX) models, as in breast cancer studies, where this compound (oral administration) reduces tumor growth by disrupting TRPA1-mediated pro-survival signaling (e.g., RAS-ERK, PI3K/AKT pathways) .
- Monitor plasma half-life (short in rodents) and adjust dosing regimens to maintain effective concentrations .
Q. What are the key challenges in reconciling this compound’s in vitro potency with its in vivo bioavailability limitations?
Advanced Research Question
While this compound shows strong in vitro inhibition (IC50 < 200 nM), its short plasma half-life in vivo poses challenges for sustained target engagement. For example, in PDX models, repeated dosing or formulation optimization (e.g., nanoencapsulation) may be required to improve pharmacokinetics .
Methodological Solutions :
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing intervals.
- Pair this compound with ROS-inducing therapies (e.g., chemotherapy) to exploit TRPA1’s role in oxidative stress adaptation, potentially enhancing efficacy at lower doses .
Q. How can researchers address contradictory data on TRPA1’s role in cancer progression when using this compound?
Advanced Research Question
TRPA1 activation can be context-dependent: it promotes tumor growth in breast cancer PDX models but may have anti-tumor roles in other cancers. To resolve contradictions:
- Perform transcriptomic profiling of TRPA1-linked pathways (e.g., NRF2, MCL-1) in specific cancer subtypes.
- Use this compound in combination with ROS scavengers or inhibitors of downstream effectors (e.g., AKT inhibitors) to isolate TRPA1-specific effects .
Data Analysis Tip :
- Apply multivariate regression to distinguish TRPA1-mediated signaling from confounding variables in omics datasets .
Q. What experimental controls are critical for validating TRPA1 inhibition in cellular assays using this compound?
Basic Research Question
- Include untransfected cell lines to rule out endogenous TRPA1 activity (Fig. 6A, ).
- Use known TRPA1 agonists (e.g., AITC) and antagonists (e.g., HC-030031) as positive/negative controls.
- Measure off-target effects via high-throughput screening against unrelated ion channels .
Q. How can this compound be utilized to study TRPA1’s role in non-cancer pathologies, such as neuropathic pain or respiratory diseases?
Advanced Research Question
- In pain models: Co-administer this compound with nociceptive agents (e.g., capsaicin) to assess TRPA1’s role in pain signaling.
- In respiratory diseases: Use murine models of asthma or COPD to evaluate TRPA1 inhibition on airway hyperresponsiveness. Note that this compound’s clinical potential in these areas is supported by ongoing TRPA1 inhibitor trials .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
Methodological Guidance
- Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values.
- Account for inter-experimental variability via hierarchical Bayesian modeling, especially when comparing species-specific responses (e.g., rTRPA1 vs. hTRPA1) .
Q. How should researchers optimize this compound treatment protocols to mitigate off-target effects in complex biological systems?
Advanced Research Question
Eigenschaften
IUPAC Name |
1-[[3-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazol-5-yl]methyl]-7-methylpurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O2/c1-23-9-19-16-15(23)17(25)24(10-20-16)8-14-21-13(22-26-14)7-4-11-2-5-12(18)6-3-11/h2-3,5-6,9-10H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJBWNUUODWOKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C=N2)CC3=NC(=NO3)CCC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336572 | |
Record name | AM-0902 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883711-97-4 | |
Record name | AM-0902 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883711974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM-0902 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-0902 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E4SQ96PCJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.